molecular formula C22H25ClFN3O2S2 B2456474 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1327522-26-8

2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Cat. No. B2456474
CAS RN: 1327522-26-8
M. Wt: 482.03
InChI Key: KHPXZDPZVDIFQP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O2S2 and its molecular weight is 482.03. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities Thiazolyl N-benzyl-substituted acetamide derivatives, including compounds similar to the specified chemical structure, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, by inhibiting the Src kinase, show potential in treating cancers like human colon carcinoma, breast carcinoma, and leukemia. The research suggests that modifications in the thiazole and benzyl groups can significantly affect the compounds' inhibitory and anticancer effectiveness (Fallah-Tafti et al., 2011).

Cytotoxic Activities Further studies on sulfonamide derivatives incorporating the thiazole and benzothiazole rings have demonstrated considerable cytotoxic activity against breast and colon cancer cell lines. These findings highlight the potential of these compounds in developing new cancer treatments by targeting specific cell lines with enhanced efficacy (Ghorab et al., 2015).

Anti-inflammatory Activity Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has uncovered significant anti-inflammatory activity among several derivatives. This suggests a potential avenue for developing new anti-inflammatory agents based on the core structure of the specified compound (Sunder & Maleraju, 2013).

Antimycobacterial Activity The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds have shown promising antimycobacterial activity. These compounds offer a new direction for antimycobacterial drug development, highlighting the versatile therapeutic potential of fluorinated benzothiazoles (Sathe et al., 2011).

Metabolic Stability and PI3K/mTOR Inhibition Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have led to the development of compounds with improved metabolic stability. These findings are crucial for advancing the development of PI3K/mTOR inhibitors with potential applications in cancer therapy (Stec et al., 2011).

properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2S2.ClH/c1-29-18-3-2-4-19-21(18)24-22(30-19)26(10-9-25-11-13-28-14-12-25)20(27)15-16-5-7-17(23)8-6-16;/h2-8H,9-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPXZDPZVDIFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

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